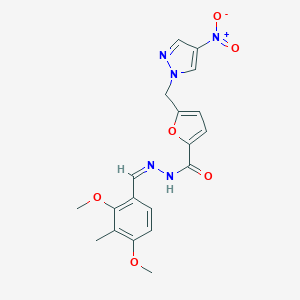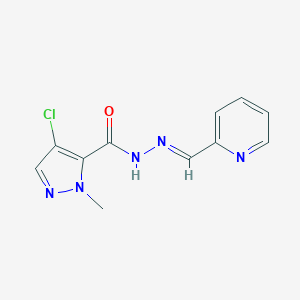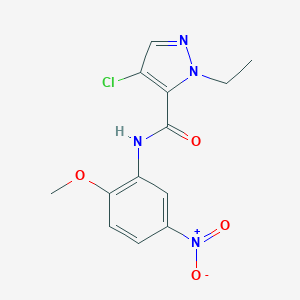![molecular formula C25H21ClN4O3 B445991 N-(4-CHLOROPHENYL)-2-{[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE](/img/structure/B445991.png)
N-(4-CHLOROPHENYL)-2-{[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-CHLOROPHENYL)-2-{[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its biological activity, and a hydrazinecarboxamide moiety, which can interact with various biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-2-{[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core reacts with an ethoxybenzene derivative in the presence of a Lewis acid catalyst.
Formation of the Hydrazinecarboxamide Moiety: The hydrazinecarboxamide moiety can be synthesized by reacting the quinoline derivative with hydrazine and a suitable carboxylic acid derivative under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and ethoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(4-CHLOROPHENYL)-2-{[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer or infectious diseases.
作用机制
The mechanism of action of N-(4-CHLOROPHENYL)-2-{[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit topoisomerase enzymes, while the hydrazinecarboxamide moiety can form hydrogen bonds with amino acid residues in proteins, modulating their activity.
相似化合物的比较
Similar Compounds
- **N-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide
- **N-(4-bromophenyl)-2-{[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide
- **N-(4-chlorophenyl)-2-{[2-(3-ethoxyphenyl)-4-pyridinyl]carbonyl}hydrazinecarboxamide
Uniqueness
N-(4-CHLOROPHENYL)-2-{[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE is unique due to the specific combination of the quinoline core and the hydrazinecarboxamide moiety, which imparts distinct biological activity and chemical reactivity. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
属性
分子式 |
C25H21ClN4O3 |
|---|---|
分子量 |
460.9g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-[[2-(3-ethoxyphenyl)quinoline-4-carbonyl]amino]urea |
InChI |
InChI=1S/C25H21ClN4O3/c1-2-33-19-7-5-6-16(14-19)23-15-21(20-8-3-4-9-22(20)28-23)24(31)29-30-25(32)27-18-12-10-17(26)11-13-18/h3-15H,2H2,1H3,(H,29,31)(H2,27,30,32) |
InChI 键 |
TXEIFFNGPUALAP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=O)NC4=CC=C(C=C4)Cl |
规范 SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=O)NC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-dichloro-N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B445908.png)
![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B445910.png)
![2-[(4-Methylbenzoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxamide](/img/structure/B445913.png)
![2-[[5-(4-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide](/img/structure/B445915.png)
![5-CHLORO-N'~1~-[(Z)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE](/img/structure/B445916.png)
![Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(3-bromophenyl)-3-thiophenecarboxylate](/img/structure/B445917.png)
![N-(3-{N-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide](/img/structure/B445918.png)

![2-{[5-(3-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE](/img/structure/B445920.png)
![[2-(2-CHLOROPHENYL)-4-QUINOLYL][6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B445922.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[N-(2-{4-nitro-3-methoxy-1H-pyrazol-1-yl}propanoyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B445926.png)


![2-(5-Chloro-2-thienyl)-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B445933.png)
